molecular formula C14H13N3O5S B5917588 N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B5917588
M. Wt: 335.34 g/mol
InChI Key: FQTGOHLUXCHMMS-UHFFFAOYSA-N
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Description

N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known as NITD-008, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is believed to exert its antiviral activity by inhibiting the viral RNA polymerase, which is essential for viral replication. The compound binds to a pocket in the RNA polymerase enzyme and blocks the synthesis of viral RNA. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral or anticancer agent. In addition, the compound has been shown to have good bioavailability and pharmacokinetics, with a half-life of approximately 6 hours in rats.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of antiviral therapies against a range of viral infections. However, one limitation of this compound is its relatively low potency compared to other antiviral compounds, which may limit its effectiveness in clinical settings.

Future Directions

For the study of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide include further optimization of the compound's potency and selectivity, as well as the development of more efficient synthesis methods. In addition, the compound's potential as an anticancer agent warrants further investigation in preclinical and clinical studies. Finally, the potential for combination therapies with other antiviral or anticancer agents should also be explored.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has been studied for its potential applications in the fields of antiviral and anticancer therapies. While further optimization and development is needed, the compound's broad-spectrum antiviral activity and low toxicity make it a potential candidate for further study and development.

Synthesis Methods

The synthesis of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is soluble in dimethyl sulfoxide and dimethylformamide.

Scientific Research Applications

N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been studied for its potential as an antiviral agent against a range of viruses, including dengue virus, Zika virus, and yellow fever virus. In vitro studies have shown that this compound can inhibit viral replication by targeting the viral RNA polymerase. In addition, this compound has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

N-[3-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-4-6-12(9-11)16-23(21,22)14-8-3-2-7-13(14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTGOHLUXCHMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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